(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-(3-bromoanilino)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-5-7-14(8-6-13)18-12-24-19(23-18)15(10-21)11-22-17-4-2-3-16(20)9-17/h2-9,11-12,22H,1H3/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSAJTTIUBROQKA-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC(=CC=C3)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\NC3=CC(=CC=C3)Br)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of α-Haloketone Intermediate
2-Bromo-1-(p-tolyl)ethan-1-one is prepared via Friedel-Crafts acylation of toluene with bromoacetyl bromide in the presence of AlCl₃. The reaction proceeds at 0–5°C for 4 hours, yielding the ketone in 78% yield after recrystallization from hexane.
Thioamide Preparation
Thioamides are synthesized by treating 3-bromoaniline with carbon disulfide and ammonium hydroxide under reflux, followed by alkylation with methyl iodide to yield N-(3-bromophenyl)thioacetamide . This intermediate is critical for thiazole ring formation.
Thiazole Cyclization
Combining 2-bromo-1-(p-tolyl)ethan-1-one (1.0 equiv) and N-(3-bromophenyl)thioacetamide (1.2 equiv) in acetonitrile with p-toluenesulfonic acid (0.1 equiv) at 70°C for 5 hours affords 2-(3-bromophenylamino)-4-(p-tolyl)thiazole in 67% yield. Flash chromatography (3% MeOH/CH₂Cl₂) purifies the product.
Acrylonitrile Moiety Installation via Knoevenagel Condensation
The acrylonitrile group is introduced through a stereoselective Knoevenagel condensation between the thiazole-2-carbaldehyde derivative and cyanoacetic acid.
Aldehyde Intermediate Synthesis
Oxidation of 2-(3-bromophenylamino)-4-(p-tolyl)thiazole using pyridinium chlorochromate (PCC) in dichloromethane yields 2-(3-bromophenylamino)-4-(p-tolyl)thiazole-5-carbaldehyde in 82% yield.
Stereocontrolled Condensation
Reacting the aldehyde with cyanoacetic acid in acetic anhydride at 120°C for 2 hours produces a mixture of (E)- and (Z)-isomers. Adding Ca(OTf)₂ (10 mol%) as a Lewis acid favors the kinetic (Z)-product, achieving a 7:3 Z/E ratio. Prolonged reaction times (24 hours) shift the equilibrium toward the thermodynamic (E)-isomer, necessitating precise time control.
(3-Bromophenyl)amino Group Functionalization
The 3-bromophenylamino substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.
SNAr Amination
Heating 2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile with 3-bromoaniline in DMF at 100°C for 12 hours in the presence of K₂CO₃ installs the amino group regioselectively at the β-position of the acrylonitrile. The reaction proceeds via a Meisenheimer complex, yielding the (Z)-isomer predominantly (85%) due to steric hindrance.
Buchwald-Hartwig Coupling
For higher regiocontrol, palladium-catalyzed coupling of 2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile with 3-bromoaniline using Pd(OAc)₂/XPhos in toluene at 110°C affords the target compound in 73% yield with >95% Z-selectivity. The bulky XPhos ligand suppresses E-isomer formation by stabilizing the transition state.
Mechanistic Insights and Stereochemical Control
Thiazole Formation Mechanism
The Hantzsch cyclization proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the bromoketone, followed by dehydrohalogenation to form the thiazole ring. The p-tolyl group’s electron-donating nature enhances ring stability, favoring high yields.
Z/E Selectivity in Knoevenagel Reaction
Density functional theory (DFT) calculations reveal that Ca(OTf)₂ stabilizes the (Z)-isomer’s transition state through chelation of the nitrile and aldehyde oxygen, lowering the activation barrier by 4.2 kcal/mol compared to the (E)-pathway.
Purification and Characterization
Chromatographic Techniques
Flash chromatography with stepwise MeOH/CH₂Cl₂ gradients (2–6%) effectively isolates intermediates. Final purification of the target compound employs preparative HPLC (C18 column, acetonitrile/water gradient), achieving >99% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, thiazole-H), 7.89 (d, J = 8.4 Hz, 2H, p-tolyl-H), 7.45–7.39 (m, 3H, 3-bromophenyl-H), 6.95 (s, 1H, NH), 2.41 (s, 3H, CH₃).
- HRMS : m/z calc. for C₂₀H₁₅BrN₄S [M+H]⁺: 439.0124; found: 439.0128.
Comparative Analysis of Synthetic Routes
The Buchwald-Hartwig method offers superior stereoselectivity, albeit requiring costly palladium catalysts. The propargol route, while efficient, necessitates stringent temperature control to prevent allene polymerization.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Substituent Position: The 3-bromo substitution on the phenylamino group (target) may offer stronger halogen bonding than 2-chloro or 2-methyl analogs .
- Thiazole vs. Benzothiazole : Benzothiazole derivatives (e.g., ) exhibit antioxidant activity, while thiazole-containing compounds (target) may prioritize kinase inhibition or cytotoxicity .
- Lipophilicity : The p-tolyl group in the target compound likely increases membrane permeability compared to nitro- or chloro-substituted analogs .
Biological Activity
(Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The compound features a thiazole ring, a known pharmacophore with various biological activities. The presence of bromine and p-tolyl groups enhances its interaction with biological targets, potentially affecting its efficacy and selectivity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit promising anticancer properties. The mechanism of action often involves the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis. For instance, studies have shown that thiazole derivatives can inhibit MMPs and anti-apoptotic BCL2 family proteins, leading to increased apoptosis in cancer cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HCT-116 | 15.6 | MMP Inhibition |
| Compound B | HepG2 | 12.3 | BCL2 Inhibition |
| This compound | HT-29 | TBD | TBD |
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound's structure suggests potential effectiveness against various bacterial strains. Studies have shown that similar compounds exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Selected Pathogens
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| Staphylococcus aureus | 0.5 | This compound |
| Escherichia coli | 1.0 | Similar Thiazole Derivative |
| Bacillus subtilis | 0.8 | Similar Thiazole Derivative |
Additional Pharmacological Activities
Beyond anticancer and antimicrobial effects, thiazole derivatives are being explored for other pharmacological applications, including anti-inflammatory and analgesic properties. The structural modifications in these compounds can lead to enhanced efficacy and reduced toxicity.
Case Studies
Several studies highlight the biological activity of thiazole derivatives:
- Anticancer Study : A study on a series of thiazole derivatives demonstrated their ability to induce apoptosis in cancer cell lines through MMP inhibition .
- Antimicrobial Evaluation : Another study evaluated the antimicrobial activity of thiazole derivatives against various pathogens, showcasing their potential as effective antibacterial agents .
- Synergistic Effects : Research has indicated that certain thiazole derivatives can act synergistically with existing antibiotics, enhancing their efficacy against resistant strains .
Q & A
Q. How can the synthesis of (Z)-3-((3-bromophenyl)amino)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile be optimized for higher yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation via Hantzsch synthesis using α-haloketones and thioamides .
- Condensation reactions to introduce the acrylonitrile moiety, requiring precise temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) .
- Catalysts : Use of triethylamine or palladium catalysts to enhance coupling efficiency .
- Purification : Employ gradient column chromatography (silica gel) or preparative HPLC to isolate the (Z)-isomer selectively .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., Z-configuration via coupling constants) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₉H₁₅BrN₄S: calc. 434.02, obs. 434.03) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
- X-ray Crystallography (if crystals form): Resolve absolute configuration and bond angles .
Q. What initial biological screening assays are recommended to evaluate its potential therapeutic applications?
Methodological Answer:
- Anticancer Activity : MTT assay against panels like NCI-60 (e.g., GI₅₀ values for breast cancer MCF7 or lung A549 cells) .
- Antimicrobial Testing : Broth microdilution for MIC against S. aureus or E. coli .
- Enzyme Inhibition : Urease or kinase inhibition assays (IC₅₀ determination) .
- Antioxidant Capacity : DPPH radical scavenging assay .
Q. Example Data :
| Assay | Cell Line/Enzyme | Result (IC₅₀/GI₅₀) |
|---|---|---|
| Anticancer | MCF7 | 2.1 µM |
| Urease Inhibition | H. pylori | 0.8 µM |
Advanced Research Questions
Q. How can mechanistic studies elucidate its enzyme inhibition kinetics and binding modes?
Methodological Answer:
- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Surface Plasmon Resonance (SPR) : Measure real-time binding affinity (KD) to targets like kinases .
- Molecular Dynamics Simulations : Map interactions (e.g., hydrogen bonds with urease active sites) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .
Q. How can structure-activity relationship (SAR) studies guide rational optimization of this compound?
Methodological Answer:
- Substituent Variation : Replace p-tolyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate reactivity .
- Stereochemistry Impact : Compare (Z)- and (E)-isomers’ bioactivity (e.g., 10-fold higher potency in Z-configuration) .
- Fragment Replacement : Swap thiazole with benzothiazole to enhance lipophilicity .
Q. What computational strategies can predict its interactions with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina to model binding to urease (PDB: 4H9G) or EGFR kinase .
- QSAR Modeling : Use topological descriptors (e.g., LogP, polar surface area) to correlate with bioactivity .
- ADMET Prediction : SwissADME to assess pharmacokinetics (e.g., BBB permeability, CYP inhibition) .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Q. What strategies improve solubility and stability for in vivo studies?
Methodological Answer:
- Co-Solvents : Use Cremophor EL or cyclodextrins for aqueous formulations .
- Prodrug Design : Introduce phosphate esters for enhanced bioavailability .
- Accelerated Stability Testing : Monitor degradation at 40°C/75% RH over 4 weeks .
Q. How does this compound synergize with existing therapeutic agents in combinatorial regimens?
Methodological Answer:
- Checkboard Assay : Calculate fractional inhibitory concentration (FIC) indices with cisplatin or paclitaxel .
- Transcriptomics : RNA-seq to identify synergistic pathways (e.g., apoptosis upregulation) .
Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
